molecular formula C22H27NO6 B11003850 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine

Cat. No.: B11003850
M. Wt: 401.5 g/mol
InChI Key: SQBUCWHGLFKHSR-UWBLVGDVSA-N
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Description

3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]butanoic acid

InChI

InChI=1S/C22H27NO6/c1-11(2)18(21(25)26)23-20(24)13(4)28-17-10-9-15-14-7-5-6-8-16(14)22(27)29-19(15)12(17)3/h9-11,13,18H,5-8H2,1-4H3,(H,23,24)(H,25,26)/t13?,18-/m0/s1

InChI Key

SQBUCWHGLFKHSR-UWBLVGDVSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]BUTANOIC ACID typically involves multiple steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Attachment of the propanamido group: This step involves the reaction of the chromen derivative with a suitable amine and a carboxylic acid derivative, often under dehydrating conditions to form the amide bond.

    Introduction of the butanoic acid moiety: This can be done through a series of reactions including esterification, hydrolysis, and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the chromen ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging and diagnostic techniques.

Industry

    Material Science: Incorporation into polymers and materials for enhanced properties.

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]BUTANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

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